Cas no 65746-57-8 (Ethyl 2-(2-phenylindol-1-yl)acetate)

エチル2-(2-フェニルインドール-1-イル)アセテートは、有機合成化学において有用な中間体として知られる化合物です。その分子構造は、フェニル基とインドール核が結合した特徴的な骨格を持ち、医薬品や機能性材料の合成において重要な役割を果たします。高い反応性と安定性を兼ね備えており、特にパラジウム触媒を用いたカップリング反応や求電子置換反応に適しています。エステル基の存在により、さらに誘導体化が容易である点も利点です。この化合物は、創薬研究や新材料開発における多様な応用可能性を有しており、精密有機合成の分野で注目されています。

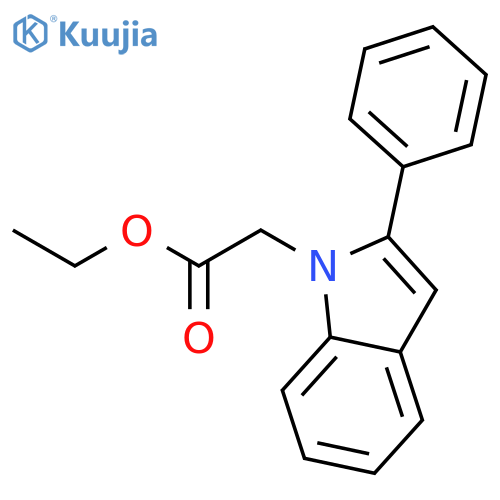

65746-57-8 structure

商品名:Ethyl 2-(2-phenylindol-1-yl)acetate

Ethyl 2-(2-phenylindol-1-yl)acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(2-phenylindol-1-yl)acetate

- 1H-Indole-1-acetic acid, 2-phenyl-, ethyl ester

- C-2213

- ethyl 2-(2-phenyl-1H-indol-1-yl)acetate

- AGN-PC-00EADQ

- DTXSID10470750

- MFCD11046346

- Ethyl2-(2-phenyl-1H-indol-1-yl)acetate

- DB-073659

- E76486

- CS-0187808

- BS-50559

- 65746-57-8

- AKOS009165426

-

- インチ: InChI=1S/C18H17NO2/c1-2-21-18(20)13-19-16-11-7-6-10-15(16)12-17(19)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3

- InChIKey: CVVURAYNPDJRBT-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 279.12601

- どういたいしつりょう: 279.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 31.2Ų

じっけんとくせい

- PSA: 31.23

Ethyl 2-(2-phenylindol-1-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM260886-5g |

Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |

65746-57-8 | 95% | 5g |

$513 | 2021-08-18 | |

| Chemenu | CM260886-1g |

Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |

65746-57-8 | 95% | 1g |

$208 | 2023-02-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QR322-50mg |

Ethyl 2-(2-phenylindol-1-yl)acetate |

65746-57-8 | 95+% | 50mg |

225.0CNY | 2021-07-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QR322-1g |

Ethyl 2-(2-phenylindol-1-yl)acetate |

65746-57-8 | 95+% | 1g |

1659.0CNY | 2021-07-10 | |

| 1PlusChem | 1P00FD36-250mg |

ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |

65746-57-8 | 95% | 250mg |

$42.00 | 2024-04-22 | |

| abcr | AB569088-1g |

Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate; . |

65746-57-8 | 1g |

€275.60 | 2024-04-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258478-250mg |

Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |

65746-57-8 | 95% | 250mg |

¥310.00 | 2024-05-05 | |

| A2B Chem LLC | AH16002-250mg |

Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |

65746-57-8 | 95% | 250mg |

$38.00 | 2024-04-19 | |

| A2B Chem LLC | AH16002-100mg |

Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |

65746-57-8 | 95% | 100mg |

$24.00 | 2024-04-19 | |

| Aaron | AR00FDBI-100mg |

Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate |

65746-57-8 | 95% | 100mg |

$19.00 | 2025-02-10 |

Ethyl 2-(2-phenylindol-1-yl)acetate 関連文献

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

65746-57-8 (Ethyl 2-(2-phenylindol-1-yl)acetate) 関連製品

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量